molecular formula C11H14ClNO3S B2940841 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-69-3

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2940841
CAS No.: 477889-69-3
M. Wt: 275.75
InChI Key: JNLCMZJZSFTRMU-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzyl group attached to a thiazinane ring, which is further connected to a dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-chlorobenzyl alcohol with a thiazinane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione group to a diol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The chlorobenzyl group can interact with enzymes or receptors, modulating their activity. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorobenzyl)oxy]-4′-cyanoazobenzene: A liquid crystal compound with similar structural features.

    4-[(4-Chlorobenzyl)oxy]-3,4′-dichloroazobenzene: Another compound with liquid crystalline properties.

Uniqueness

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione stands out due to its unique combination of a chlorobenzyl group and a thiazinane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-16-13-5-7-17(14,15)8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCMZJZSFTRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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